molecular formula C15H10Cl2N2O B14567157 2H-Indol-2-one, 3-[(3,4-dichlorophenyl)imino]-1,3-dihydro-5-methyl- CAS No. 61294-09-5

2H-Indol-2-one, 3-[(3,4-dichlorophenyl)imino]-1,3-dihydro-5-methyl-

Cat. No.: B14567157
CAS No.: 61294-09-5
M. Wt: 305.2 g/mol
InChI Key: KOAATEKNBPTVEP-UHFFFAOYSA-N
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Description

2H-Indol-2-one, 3-[(3,4-dichlorophenyl)imino]-1,3-dihydro-5-methyl- is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indol-2-one, 3-[(3,4-dichlorophenyl)imino]-1,3-dihydro-5-methyl- typically involves the reaction of 3,4-dichloroaniline with isatin derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as sodium bicarbonate in a solvent like dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2H-Indol-2-one, 3-[(3,4-dichlorophenyl)imino]-1,3-dihydro-5-methyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 3-[(3,4-dichlorophenyl)imino]-1,3-dihydro-5-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Indol-2-one, 3-[(3,4-dichlorophenyl)imino]-1,3-dihydro-5-methyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its dichlorophenyl and imino groups contribute to its enhanced reactivity and potential therapeutic applications compared to simpler indole derivatives .

Properties

CAS No.

61294-09-5

Molecular Formula

C15H10Cl2N2O

Molecular Weight

305.2 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)imino-5-methyl-1H-indol-2-one

InChI

InChI=1S/C15H10Cl2N2O/c1-8-2-5-13-10(6-8)14(15(20)19-13)18-9-3-4-11(16)12(17)7-9/h2-7H,1H3,(H,18,19,20)

InChI Key

KOAATEKNBPTVEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2=NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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